Galanthamine-O-methyl-d3 N-Oxide
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Overview
Description
Galanthamine-O-methyl-d3 N-Oxide is a labeled metabolite of Galanthamine . It has a molecular weight of 306.37 and a molecular formula of C17H18D3NO4 .
Molecular Structure Analysis
The molecular structure of Galanthamine-O-methyl-d3 N-Oxide is represented by the formula C17H18D3NO4 . The InChI representation of the molecule isInChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1/i2D3
.
Scientific Research Applications
Alzheimer's Disease Treatment and Cognitive Enhancement
Galanthamine has been extensively studied and approved in several countries for the symptomatic treatment of senile dementia of the Alzheimer’s type. Its mechanism of action includes direct inhibition of acetylcholinesterase activity and stimulation of pre- and postsynaptic nicotinic receptors. This dual mode of action not only helps improve cognitive function in Alzheimer's disease patients but also suggests a potential framework for studying Galanthamine-O-methyl-d3 N-Oxide in similar contexts (Sramek, Frackiewicz, & Cutler, 2000).
Neuroprotective Effects
Galanthamine and its analogs have been shown to exhibit neuroprotective properties against glutamate neurotoxicity in rat cortical neurons, mediated through nicotinic acetylcholine receptors. These findings highlight the potential of Galanthamine-O-methyl-d3 N-Oxide in contributing to novel treatment strategies against neurodegenerative diseases beyond Alzheimer’s, offering avenues for extensive research into its neuroprotective mechanisms (Takatori, 2006).
Combination Therapy
The combination of Galanthamine with other therapeutic agents, such as Memantine, has been explored for enhanced treatment efficacy in Alzheimer's disease, reflecting the compound's versatility and the potential for Galanthamine-O-methyl-d3 N-Oxide to be studied in combination therapies. These approaches aim to address multiple pathologies within neurodegenerative diseases, suggesting a multi-faceted research interest in Galanthamine derivatives (Koola, 2020).
Safety And Hazards
properties
IUPAC Name |
(1S,12S,14R)-4-methyl-4-oxido-9-(trideuteriomethoxy)-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROQBKNDGTWXET-YOZHCDLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C[N+](CC[C@]34C=C[C@@H](C[C@@H]4O2)O)(C)[O-])C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galanthamine-O-methyl-d3 N-Oxide |
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